molecular formula C14H27NO2 B14292548 4-Decyl-3-methyl-1,3-oxazolidin-2-one CAS No. 128275-86-5

4-Decyl-3-methyl-1,3-oxazolidin-2-one

Cat. No.: B14292548
CAS No.: 128275-86-5
M. Wt: 241.37 g/mol
InChI Key: VANZPDXXLKKLRQ-UHFFFAOYSA-N
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Description

4-Decyl-3-methyl-1,3-oxazolidin-2-one is a heterocyclic organic compound belonging to the oxazolidinone class This compound is characterized by a five-membered ring containing oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Decyl-3-methyl-1,3-oxazolidin-2-one typically involves the reaction of a decylamine derivative with an appropriate carbonyl compound under controlled conditions. One common method involves the cyclization of N-decyl-N-methylcarbamate in the presence of a base, such as sodium hydride, to form the oxazolidinone ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

4-Decyl-3-methyl-1,3-oxazolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with additional oxygen-containing functional groups .

Scientific Research Applications

4-Decyl-3-methyl-1,3-oxazolidin-2-one has several scientific research applications:

    Chemistry: Used as a chiral auxiliary in asymmetric synthesis and stereoselective transformations.

    Biology: Investigated for its potential antibacterial properties, particularly against Gram-positive bacteria.

    Medicine: Explored as a potential therapeutic agent due to its unique mechanism of action.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-Decyl-3-methyl-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. In antibacterial applications, it inhibits bacterial protein synthesis by binding to the ribosomal subunit, preventing the formation of functional proteins. This action disrupts bacterial growth and replication .

Properties

CAS No.

128275-86-5

Molecular Formula

C14H27NO2

Molecular Weight

241.37 g/mol

IUPAC Name

4-decyl-3-methyl-1,3-oxazolidin-2-one

InChI

InChI=1S/C14H27NO2/c1-3-4-5-6-7-8-9-10-11-13-12-17-14(16)15(13)2/h13H,3-12H2,1-2H3

InChI Key

VANZPDXXLKKLRQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC1COC(=O)N1C

Origin of Product

United States

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